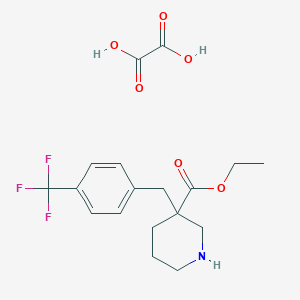

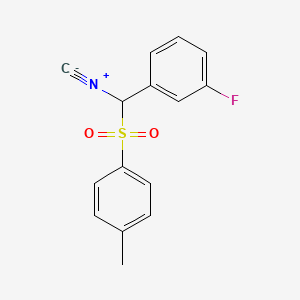

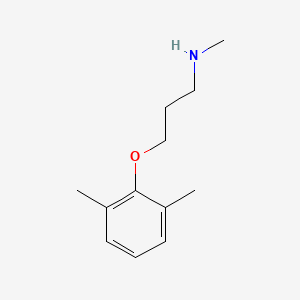

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can be related to the compound . Piperidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of bioactive molecules, including ergot alkaloids and synthetic drugs . The synthesis of these compounds often involves complex organic reactions and can be influenced by factors such as stereochemistry and the presence of substituents on the piperidine ring.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the reduction and p-fluorobenzoylation of ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate leads to primary alcohols, which can be transformed into tosylates for further nucleophilic substitution reactions . Additionally, microbial reduction has been used to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities . These methods highlight the importance of stereochemistry in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and MS. For example, the structure of ethyl 4-methyl-2-piperidinecarboxylate was confirmed by these methods . X-ray diffraction studies have also been employed to determine the crystal structure of related compounds, such as ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, which crystallizes in the monoclinic crystal system .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. Knoevenagel condensation reactions have been used to synthesize various substituted ethyl 3-oxobutanoates, which are structurally related to the compound of interest . These reactions typically involve the condensation of an aldehyde with a methylene-active compound in the presence of a catalyst such as piperidine and trifluoroacetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can significantly affect the compound's reactivity and physical properties due to its strong electron-withdrawing effect. The crystal structure, as determined by X-ray diffraction, can provide insights into the compound's solid-state properties, such as its conformation and intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Microbial Reduction and Enantioselectivity

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate's microbial reduction by organisms such as Candida parapsilosis and Pichia methanolica results in high diastereo- and enantioselectivities. This process yields ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate as the major product (Guo et al., 2006).

Synthesis and Antimicrobial Activity

The compound plays a role in the synthesis of various chemical structures like ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, characterized by spectral studies including X-ray diffraction. Such synthesized compounds demonstrate antimicrobial activities, highlighting its potential in creating pharmacologically active molecules (Kariyappa et al., 2016).

Role in Benzofuro[3,2‐d]pyrimidines Synthesis

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate is involved in the synthesis of benzofuro[3,2‐d]pyrimidines, a class of compounds with notable antibacterial and antifungal properties. This application showcases its role in the development of new therapeutic agents (Bodke & Sangapure, 2003).

Formation of Trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes

In the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives, the compound demonstrates versatility. These derivatives are important in creating fluorinated fused heterocyclic compounds, which have diverse applications in organic synthesis and medicinal chemistry (Li et al., 2014).

Asymmetric Synthesis of Key Intermediates

The compound's asymmetric synthesis approach generates key intermediates like cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, crucial for the development of proteinkinase inhibitors. This highlights its application in the synthesis of biologically significant molecules (Hao et al., 2011).

Eigenschaften

IUPAC Name |

ethyl 3-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO2.C2H2O4/c1-2-22-14(21)15(8-3-9-20-11-15)10-12-4-6-13(7-5-12)16(17,18)19;3-1(4)2(5)6/h4-7,20H,2-3,8-11H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFQVUNEAYXNGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-(trifluoromethyl)benzyl)piperidine-3-carboxylate oxalate | |

CAS RN |

1198416-87-3 |

Source

|

| Record name | 3-Piperidinecarboxylic acid, 3-[[4-(trifluoromethyl)phenyl]methyl]-, ethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198416-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)

![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)